3-(3,5-Dichlorophenyl)propylamine
Description
Properties
Molecular Formula |
C9H11Cl2N |
|---|---|
Molecular Weight |
204.09 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 |
InChI Key |
AQZQHHAQSFFDCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares 3-(3,5-Dichlorophenyl)propylamine with key analogs identified in the evidence:
| Compound Name | Substituents on Phenyl | Amine Group Modifications | Molecular Weight (g/mol) | Solubility | logP (Predicted) | Biological Activity/Notes |
|---|---|---|---|---|---|---|
| This compound | 3,5-Cl₂ | Propylamine | ~220 (estimated) | Not reported | ~3.0 (estimated) | Likely lipophilic; potential intermediate in agrochemicals |
| DiCF3 () | 3,5-CF₃ | Nitroimidazolylpropylamine | Not reported | Water/saline soluble | Not reported | Hypoxia selectivity ratio: 2.0 |
| 3-(3,5-Dimethoxy-4-hydroxyphenyl)propylamine () | 3,5-OCH₃, 4-OH | Propylamine | 211.258 | Not reported | ~2.0 (reported) | Lower lipophilicity due to polar substituents |
| M0 Metabolite () | 3,5-Cl₂ | Isopropyl-2,4-dioxoimidazolidine | 244.99 | Not reported | ~2.5 (estimated) | Environmental metabolite of iprodione; toxicological relevance |
| (3,5-Dichlorophenyl)methylamine () | 3,5-Cl₂ | Isopropylamine | ~207 (estimated) | Commercially available (2 suppliers) | ~3.2 (estimated) | Used in synthetic chemistry; neurotoxicity observed in some analogs |
Key Observations:
- Lipophilicity : Chlorine substituents increase logP compared to methoxy/hydroxyl groups. For example, this compound is predicted to have a logP ~3.0, whereas the dimethoxy/hydroxy analog has a logP of ~2.0 .
- Solubility : Nitroimidazole derivatives (e.g., DiCF3) exhibit water/saline solubility, likely due to ionizable groups, whereas dichlorophenyl analogs may require organic solvents .
- Commercial Availability : Derivatives like (3,5-Dichlorophenyl)methylamine are commercially accessible, suggesting feasible synthesis routes .
Q & A
Q. What are the recommended analytical methods for detecting 3-(3,5-Dichlorophenyl)propylamine in complex matrices?
To detect this compound in environmental or biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust approach. This method is validated for structurally similar chlorinated compounds, such as iprodione (C₁₃H₁₃Cl₂N₃O₃), where fragmentation patterns of the dichlorophenyl group (e.g., m/z 161.987 and 127.018) are diagnostic . Sample preparation should include solid-phase extraction (SPE) using C18 cartridges, followed by derivatization (if necessary) to enhance ionization efficiency. Calibration standards should account for matrix effects, as chlorinated aromatics often exhibit low recovery rates in organic-rich samples .
Q. How can the purity of synthesized this compound be verified?
Purity assessment requires a combination of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
- ¹H/¹³C NMR : Confirm the presence of the propylamine chain (δ ~2.6–3.1 ppm for CH₂ groups) and aromatic protons (δ ~7.1–7.4 ppm for dichlorophenyl) .
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to resolve impurities. A purity threshold of ≥95% is typical for research-grade synthesis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported environmental persistence data for this compound?
Conflicting persistence data may arise from variable degradation pathways. A tiered approach is recommended:
Abiotic Degradation Studies : Expose the compound to UV light (λ = 254 nm) and measure half-life in aqueous solutions. Chlorinated aromatics typically degrade via photolysis, producing intermediates like 3,5-dichloroaniline (3,5-DCA) .
Biotic Degradation : Use soil microcosms amended with Pseudomonas spp. or Rhodococcus spp., which metabolize chlorinated phenyl derivatives via dehalogenase activity .
Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify transient metabolites and validate degradation pathways .
Q. How can the ecotoxicological risks of this compound be assessed given structural similarities to known toxicants?
Leverage quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints. For example:
Q. What synthetic routes optimize yield for this compound while minimizing byproducts?
A two-step synthesis is efficient:
Friedel-Crafts Acylation : React 3,5-dichlorobenzoyl chloride with acrylonitrile to form 3-(3,5-dichlorophenyl)propanenitrile.
Reductive Amination : Reduce the nitrile to a primary amine using LiAlH₄, followed by purification via vacuum distillation (yield: ~65–75%) .
Critical Note : Monitor for N-alkylation byproducts (e.g., dialkylated amines) using thin-layer chromatography (TLC) during intermediate steps .
Methodological Challenges and Solutions
Q. Table 1. Key Analytical Parameters for this compound
| Parameter | Value/Method | Reference |
|---|---|---|
| Detection Limit (LC-MS) | 0.01 µg/L (aqueous matrices) | |
| Log P (Predicted) | 2.5–3.0 | |
| Major MS Fragments | m/z 244.9889 (M+H⁺), 161.9878 (C₆H₃Cl₂⁺) | |
| Stability (pH 7) | >30 days (4°C, dark) |
Q. Table 2. Comparative Degradation Half-Lives
| Condition | Half-Life (Days) | Metabolite Identified |
|---|---|---|
| UV Photolysis (pH 7) | 7–10 | 3,5-DCA |
| Soil Microcosm (aerobic) | 14–21 | 3-(3,5-DCP)propionamide |
Critical Considerations
- Contradictions in Evidence : While iprodione (C₁₃H₁₃Cl₂N₃O₃) shares the 3,5-dichlorophenyl moiety, its carboxamide structure differs from propylamine. Extrapolate data cautiously, emphasizing functional group reactivity .
- Data Gaps : No direct evidence exists for this compound’s mammalian toxicity. Prioritize in vitro assays (e.g., Ames test) to address this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
